molecular formula C15H7ClO3 B1590788 Anthraquinone-2-carbonyl Chloride CAS No. 6470-87-7

Anthraquinone-2-carbonyl Chloride

Cat. No.: B1590788
CAS No.: 6470-87-7
M. Wt: 270.66 g/mol
InChI Key: DGJNWQJOASAMHY-UHFFFAOYSA-N
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Description

Anthraquinone-2-carbonyl chloride is a derivative of anthraquinone, a compound known for its diverse applications in various fields such as dye manufacturing, medicine, and organic electronics. The compound is characterized by the presence of a carbonyl chloride group attached to the anthraquinone structure, making it a versatile intermediate in organic synthesis .

Mechanism of Action

Target of Action

Anthraquinone-2-carbonyl Chloride, also known as 9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl chloride, has been reported to have several targets of action. It has been used in the synthesis of a polymeric photosensitizer, which is applied in the aerobic photooxidative hydroxylation of boronic acids . Additionally, anthraquinones, a group to which this compound belongs, have been identified as anticancer agents, targeting essential cellular proteins .

Mode of Action

The interaction of this compound with its targets results in significant changes. For instance, in the context of its application in the photooxidative hydroxylation of boronic acids, it plays a crucial role in the synthesis of a polymeric photosensitizer . In the realm of anticancer activity, anthraquinone-based compounds, including this compound, inhibit cancer progression by interacting with essential cellular proteins .

Biochemical Pathways

This compound affects several biochemical pathways. In the process of aerobic photooxidative hydroxylation of boronic acids, it contributes to the synthesis of a polymeric photosensitizer . Furthermore, as an anticancer agent, it impacts key target proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes involved in the viability of cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound, like other anthraquinones, involves absorption mainly in the intestines and distribution in blood flow-rich tissues and organs. The metabolic pathways of anthraquinones include hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation, and esterification . The main excretion routes for anthraquinones are the kidney, recta, and gallbladder .

Result of Action

The molecular and cellular effects of this compound’s action are significant. As part of a polymeric photosensitizer, it facilitates the photooxidative hydroxylation of thioethers, yielding sulfoxides highly chemoselectively . In the context of anticancer activity, anthraquinones inhibit cancer cell proliferation, invasion, migration, metastasis, induce cellular apoptosis, and regulate the host immune response .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the visible light-induced photooxidation of thioethers under aerobic conditions is a key environmental factor in its role as a photosensitizer . In the context of anticancer activity, drug-drug interactions influencing pharmacokinetics may provide insights into drug compatibility .

Biochemical Analysis

Biochemical Properties

Anthraquinone-2-carbonyl Chloride plays a crucial role in biochemical reactions due to its reactive carbonyl chloride group. This group allows the compound to interact with various enzymes, proteins, and other biomolecules. For instance, it can react with alcohols to form esters, which are important intermediates in organic synthesis . Additionally, this compound has been used as a derivatization reagent for alcohols in mass spectrometry, enhancing the detection sensitivity of the analytes . The compound’s ability to form covalent bonds with biomolecules makes it a valuable tool in biochemical research.

Cellular Effects

This compound exhibits significant effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, anthraquinone derivatives, including this compound, have been reported to inhibit cancer cell proliferation, induce apoptosis, and regulate the host immune response . These effects are mediated through interactions with key cellular proteins and enzymes, highlighting the compound’s potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s reactive carbonyl chloride group can interact with nucleophilic sites on proteins and enzymes, resulting in the formation of stable adducts . This interaction can inhibit the activity of target enzymes, thereby modulating various biochemical pathways. Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be moisture-sensitive and should be stored under inert gas to maintain its stability . Over time, exposure to moisture and air can lead to the hydrolysis of the carbonyl chloride group, reducing the compound’s reactivity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as antioxidant and anticancer activities . At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings underscore the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including hydrolysis, glycuronidation, and sulfation . These pathways are mediated by liver metabolic enzymes and intestinal flora, leading to the formation of metabolites that can be further processed or excreted. The compound’s interactions with enzymes such as octaketide synthase and other metabolic enzymes play a crucial role in its biotransformation and biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with binding proteins can influence its localization and accumulation . These properties are essential for its bioavailability and efficacy in biochemical applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its incorporation into polymeric photosensitizers has been shown to enhance its localization and activity in photooxidative reactions . Understanding the subcellular distribution of this compound is crucial for optimizing its use in biochemical research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Anthraquinone-2-carbonyl chloride can be synthesized through the reaction of anthraquinone with thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, where the anthraquinone is dissolved in an appropriate solvent such as dichloromethane, and the chlorinating agent is added slowly. The reaction mixture is then heated to facilitate the formation of the carbonyl chloride derivative .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities .

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Solvolysis: The compound can undergo solvolysis in various solvents, leading to the formation of anthraquinone derivatives.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Anthraquinone-2-carbonyl chloride is unique due to its high reactivity and versatility in forming a wide range of derivatives through substitution reactions. Its ability to act as a redox catalyst further enhances its applicability in various fields, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

9,10-dioxoanthracene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClO3/c16-15(19)8-5-6-11-12(7-8)14(18)10-4-2-1-3-9(10)13(11)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJNWQJOASAMHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567134
Record name 9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6470-87-7
Record name 9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anthraquinone-2-carbonyl Chloride
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Synthesis routes and methods I

Procedure details

30 g (0.12 mol) of 2-anthraquinonecarboxylic acid are suspended in 100 ml of thionyl chloride at 0° C., with exclusion of moisture. After 2 ml of N,N-dimethylformamide (DMF) have been added, the mixture is heated slowly to the reflux temperature. A clear solution is formed. Excess thionyl chloride is removed by distillation in vacuo, and the residue is recrystallised from toluene. 27 g of 2-anthraquinonecarboxylic acid chloride are obtained. A mixture of 17 g (0.15 mol) of hydroxyethyl methacrylate, 30 ml (0.2 mol) of triethylamine and 50 ml of methylene chloride is added dropwise to a solution of 27 g (0.1 mol) of 2-anthraquinonecarboxylic acid chloride in 200 ml of methylene chloride such that the temperature of the reaction mixture does not exceed 10° C. Acidified ice-water is then added and the organic phase is washed several times with water and sodium bicarbonate solution and dried over sodium sulfate. After the methylene chloride has been stripped off and the residue has been recrystallised from ethanol, the hydroxyethyl methacrylate of 2-anthraquinonecarboxylic acid is obtained in a yield of 72% of theory, melting point: 119°-120° C.
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Synthesis routes and methods II

Procedure details

Anthraquinone-2-carboxylic acid (2.52 g, 10 mmol) was suspended in dichloro methane (100 ml). Thionyl chloride (50 ml) was added and the mixture heated to reflux in a nitrogen atmosphere for several hours giving a clear yellow solution. Dichloro methane and excess thionyl chloride was removed in vacuo giving a yellow solid. The solid was filtered off, washed several times with petroleum ether and dried in vacuo. Yield 2.69 g (99% from anthraquinone-2-carboxylic acid); MP: 143-144.5° C.; TLC (analyzed as the methyl ester: a small sample of the acid chloride was dissolved in dry methanol and analyzed immediately using ethyl acetate as eluent); Rf =0.68. MS (FAB+): 307.1 (MH+).
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Synthesis routes and methods III

Procedure details

The compound of Structure (I-C) was prepared as follows. 2-carboxyanthraquinone was reacted with oxalyl chloride in dichloromethane (catalyzed by dimethylformamide) to yield 2-chlorocarbonylanthraquinone, which was then reacted with 1-hexanol in tetrahydrofuran (in the presence of triethylamine) to yield 2-n-hexoxycarbonylanthraquinone, which was then treated in a manner similar to Preparation A to prepare the Structure (I-C) compound with a yield of 50%. Structure was confirmed by IR and NMR spectroscopy.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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